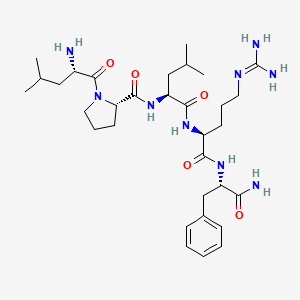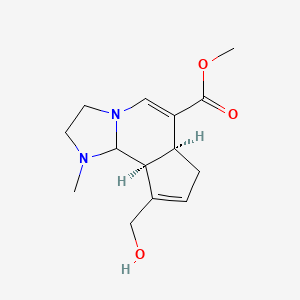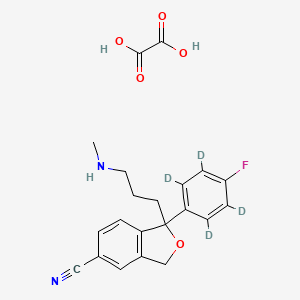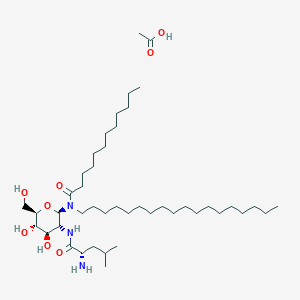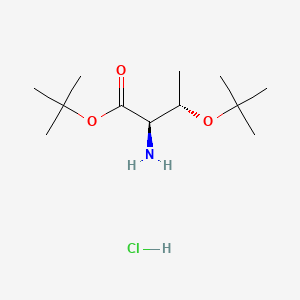
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride: is a chemical compound that belongs to the class of tert-butyl esters. It is a derivative of D-threonine, an amino acid, and is often used in organic synthesis and peptide chemistry. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride typically involves the protection of the hydroxyl group of D-threonine with a tert-butyl group. This can be achieved through the reaction of D-threonine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl groups can be substituted under specific conditions, such as treatment with strong acids or bases.
Common Reagents and Conditions:
Oxidation: TBHP, copper catalysts, manganese catalysts.
Reduction: LiAlH4, NaBH4.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is used in peptide synthesis, particularly in the preparation of glycopeptides and lipopeptides. It serves as a protected amino acid in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. Its protected form allows for selective deprotection and functionalization in complex biological systems.
Medicine: The compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a valuable intermediate in the synthesis of bioactive peptides.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of chiral polymers and enantioselective catalysts .
Wirkmechanismus
The mechanism of action of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. This selective deprotection is often catalyzed by acids or bases, leading to the formation of the desired peptide or functionalized product .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine): Used in peptide synthesis and as a Diels-Alder dienophile.
O-tert-Butyl-L-serine tert-butyl ester hydrochloride: Used in the synthesis of glycopeptides and lipopeptides.
tert-Butyl hypochlorite: Used in chlorination reactions.
Uniqueness: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is unique due to its dual tert-butyl protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection is particularly advantageous in complex peptide synthesis, where selective deprotection is crucial for obtaining high yields of the desired product.
Eigenschaften
Molekularformel |
C12H26ClNO3 |
|---|---|
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
tert-butyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m0./s1 |
InChI-Schlüssel |
OCOUBFTWQQJBIH-OULXEKPRSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


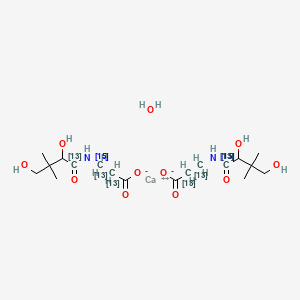

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
